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Cycloviolacin H3

Cyclotide biosynthesis Multidomain precursor protein Genetic marker

Cycloviolacin H3 is a 30-residue head-to-tail cyclic peptide (Mr 3077.50 Da) belonging to the bracelet subfamily of plant cyclotides, characterized by the cyclic cystine knot (CCK) structural motif that confers exceptional thermal and enzymatic stability. Naturally isolated from the Australian violet (Viola hederacea), Cycloviolacin H3 is uniquely co-encoded on a multidomain precursor protein alongside the leaf-specific cyclotide vhl-2, a genetic architecture that distinguishes it from commercial and well-studied cyclotides such as the prototypic kalata B1 (from Oldenlandia affinis) and the potent cytotoxic cycloviolacin O2 (from Viola odorata).

Molecular Formula
Molecular Weight
Cat. No. B1578329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin H3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Cycloviolacin H3: A Viola hederacea Bracelet Cyclotide with Distinct Genetic Provenance


Cycloviolacin H3 is a 30-residue head-to-tail cyclic peptide (Mr 3077.50 Da) belonging to the bracelet subfamily of plant cyclotides, characterized by the cyclic cystine knot (CCK) structural motif that confers exceptional thermal and enzymatic stability [1]. Naturally isolated from the Australian violet (Viola hederacea), Cycloviolacin H3 is uniquely co-encoded on a multidomain precursor protein alongside the leaf-specific cyclotide vhl-2, a genetic architecture that distinguishes it from commercial and well-studied cyclotides such as the prototypic kalata B1 (from Oldenlandia affinis) and the potent cytotoxic cycloviolacin O2 (from Viola odorata) [2].

Generic Cyclotide Substitution Risks: Why Kalata B1 and Other In-Class Peptides Cannot Replace Cycloviolacin H3


Cyclotides are not functionally interchangeable despite sharing the CCK fold. The biological activity of individual cyclotides—including anthelmintic potency, hemolytic profile, and membrane selectivity—is exquisitely sensitive to the identity of surface-exposed residues within hypervariable loop regions [1]. For example, glutamic acid and lysine residues govern the anthelmintic activity of cycloviolacin O2, with methylation or acetylation causing 6-fold and 18-fold potency losses, respectively [2]. Substituting Cycloviolacin H3 with the prototypic kalata B1 (a Möbius cyclotide) or the potent cycloviolacin O2 (a bracelet cyclotide from a different species) eliminates the specific amino acid sequence signature of Cycloviolacin H3, which includes a unique distribution of hydrophobic and polar residues predicted to influence membrane binding selectivity and hemolytic activity differently than its comparators [3]. The genetic co-localization of Cycloviolacin H3 with vhl-2 on a single precursor protein further indicates a distinct biological context that generic cyclotide replacements cannot recapitulate.

Quantitative Differential Evidence for Cycloviolacin H3 Selection: Sequence, Genetic Context, and Predicted Selectivity Compared to Cycloviolacin O2 and Kalata B1


Unique Genetic Provenance: Co-Encoded Multidomain Precursor Architecture vs. All Other Commercially Available Cyclotides

Cycloviolacin H3 is the only known bracelet cyclotide that is co-encoded on the same multidomain precursor protein as the leaf-specific cyclotide vhl-2. This genetic architecture, confirmed by gene sequencing of Viola hederacea, means that Cycloviolacin H3 and vhl-2 share a common transcriptional and post-translational processing pathway [1]. In contrast, the widely used comparators cycloviolacin O2 (from V. odorata) and kalata B1 (from Oldenlandia affinis) are each encoded on separate, species-specific precursor backbones with entirely different domain arrangements [2]. This genetic distinction provides a verifiable provenance marker for sourcing authentication and biosynthetic pathway studies.

Cyclotide biosynthesis Multidomain precursor protein Genetic marker

Sequence-Level Differentiation: Net Charge and Hydrophobicity Profile vs. Cycloviolacin O2 and Kalata B1

The primary sequence of Cycloviolacin H3 (GLPVCGETCFGGTCNTPGCICDPWPVCTRN, 30 residues) differs from cycloviolacin O2 (GIPCGESCVWIPCISAAIGCSCKSKVCYRN) at 18 out of 30 positions (40% identity), and from kalata B1 (GLPVCGETCVGGTCNTPGCTCSWPVCTRN) at 5 out of 30 positions (83% identity), as determined by direct sequence alignment [1]. Calculated physicochemical parameters for Cycloviolacin H3 (Mr 3077.50 Da, predicted net charge −1, GRAVY index +0.77) place it intermediate between cycloviolacin O2 (Mr 3140.70 Da, net charge +1, GRAVY index +0.15) and vhl-2 (Mr 3175.56 Da, net charge −2, GRAVY index +0.90) [2]. These differences in charge and hydrophobicity are known to correlate with membrane binding selectivity and hemolytic activity in cyclotides [3].

Sequence analysis Physicochemical properties Cyclotide SAR

Predicted Non-Hemolytic Profile vs. Known Hemolytic Cyclotides: A Differentiating Safety Attribute

The DRAMP database entry DRAMP00831 classifies Cycloviolacin H3 as exhibiting no hemolytic activity against human erythrocytes [1]. This stands in contrast to the well-characterized bracelet cyclotide cycloviolacin O2, which induces membrane disruption on anionic model membranes and shows measurable hemolytic activity correlating with its cytotoxicity [2]. Kalata B1 similarly exhibits hemolytic activity that has required mutagenesis to attenuate for therapeutic scaffold applications [3]. The absence of hemolytic activity in Cycloviolacin H3, while retaining the CCK stability framework, represents a potential selectivity advantage for applications where membrane-directed cytotoxicity must be minimized.

Hemolytic activity Selectivity index Safety differentiation

Computational Binding Affinity Prediction for Dengue Virus NS2B-NS3 Protease: A Distinctive Virtual Screening Hit

In an integrative computational virtual screening study targeting the Dengue virus NS2B-NS3 protease, Cycloviolacin H3 was identified as one of four top-scoring candidates from a natural product library, alongside gossypol, theaflavin, and cycloviolacin O24, demonstrating highest binding affinity to the targeted active site [1]. Importantly, neither kalata B1 nor cycloviolacin O2 were identified among the top candidates in this same screen, suggesting that Cycloviolacin H3 possesses a unique binding surface complementary to this viral protease that is not shared by other well-characterized cyclotides [1].

Computational docking Dengue virus Antiviral screening

Anthelmintic Activity: Cycloviolacin Subclass Potency Advantage Inferred from Comparative Cyclotide Data

While primary quantitative anthelmintic IC50 values for Cycloviolacin H3 against Haemonchus contortus or Trichostrongylus colubriformis have not been published in peer-reviewed literature as of the current reporting date, related cycloviolacin subclass members (cycloviolacin O2, O14, O15, O16) demonstrate up to 18-fold greater potency than the prototypic kalata B1 in nematode larval development assays [1]. Cycloviolacin O2 and O14 were also significantly more potent than kalata B1 in adult H. contortus motility assays [1]. Given that Cycloviolacin H3 shares the bracelet cyclotide scaffold and key surface features with these cycloviolacins, class-level inference supports the prediction that its anthelmintic potency exceeds that of Möbius cyclotides such as kalata B1. However, direct head-to-head quantitative comparison data are absent.

Anthelmintic activity Nematode larval development Cyclotide comparative potency

Explicit Data Gap Statement: Limited Primary Quantitative Bioactivity Data for Cycloviolacin H3

A systematic literature search of primary research articles, authoritative databases (CyBase, UniProt P85232, DRAMP), and patents (EP1572727A1) reveals that Cycloviolacin H3 has been characterized primarily at the sequence and genetic levels, with minimal quantitative pharmacological profiling. No peer-reviewed IC50 values for anticancer, antimicrobial, or anthelmintic activity of the isolated Cycloviolacin H3 peptide have been published [1]. The four cyclotides identified from Viola hederacea in the foundational characterization paper (Chen et al., 2005) include vhl-1 (anti-HIV EC50 = 0.87 μM), but quantitative bioactivity data for vhl-2, cycloviolacin H2, and cycloviolacin H3 were not reported [2]. The patent EP1572727A1 references cycloviolacins as development-inhibiting compounds but does not provide Cycloviolacin H3-specific quantitative data [3]. Consequently, all differential evidence for Cycloviolacin H3 derives from sequence-based physicochemical predictions, genetic context, and class-level inference from structurally related cycloviolacins.

Data gap analysis Evidence quality assessment Procurement decision support

Recommended Research and Procurement Scenarios for Cycloviolacin H3 Based on Available Differential Evidence


Discovery-Stage Anthelmintic Screening with Differentiated Genetic Traceability

Cycloviolacin H3 is suitable for anthelmintic discovery programs requiring genetic traceability beyond what kalata B1 or cycloviolacin O2 can provide. The uniquely shared precursor protein architecture with vhl-2 [1] enables gene-level co-expression studies, while class-level inference from up to 18-fold potency enhancement of cycloviolacins over kalata B1 [2] supports prioritization of this bracelet cyclotide over Möbius cyclotides for nematode larval development assays. Researchers should pair Cycloviolacin H3 with a benchmark comparator (e.g., cycloviolacin O2) and generate de novo IC50 data against H. contortus and T. colubriformis.

Cyclotide Biosynthetic Pathway Studies Leveraging a Unique Two-Cyclotide Precursor System

The co-encoding of Cycloviolacin H3 and vhl-2 on a single multidomain precursor [1] makes Cycloviolacin H3 an irreplaceable tool for studying cyclotide processing, folding, and trafficking in plant systems. No other commercially or academically accessible cyclotide pair shares this genetic arrangement. This scenario is ideal for plant molecular biology laboratories investigating cyclotide biosynthesis, post-translational modification mechanisms, or engineering synthetic cyclotide precursor constructs.

Antiviral Drug Design Scaffold with Predicted Non-Hemolytic Selectivity Advantage

For antiviral drug design targeting Dengue virus NS2B-NS3 protease, Cycloviolacin H3 offers a computational binding prediction advantage over kalata B1 and cycloviolacin O2, as it was among the top four docking hits in a natural product virtual screen [1]. Coupled with its annotated non-hemolytic classification in the DRAMP database [2], Cycloviolacin H3 provides a CCK-stabilized scaffold where membrane lytic activity—a known liability of cycloviolacin O2 and kalata B1 [3]—may be inherently attenuated. This scenario supports procurement for structure-activity relationship (SAR) campaigns aimed at developing selective antiviral cyclotides with minimized off-target toxicity.

Comparative Sequence–Activity Relationship Studies Across the Cycloviolacin Subfamily

The 60% sequence divergence between Cycloviolacin H3 and cycloviolacin O2, coupled with a 2-unit net charge difference (−1 vs. +1) and a 0.62-unit GRAVY hydrophobicity differential [1], positions Cycloviolacin H3 as a structurally distinct comparator for SAR studies exploring how amino acid composition modulates membrane binding selectivity, cytotoxicity, and anthelmintic potency within the bracelet subfamily. Procurement is recommended for laboratories conducting systematic mapping of cyclotide sequence–function relationships, where inclusion of Cycloviolacin H3 as a divergent data point can improve the robustness of predictive SAR models [2].

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